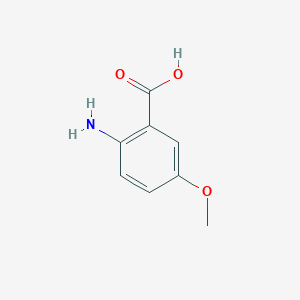

Ácido 2-amino-5-metoxibenzoico

Descripción general

Descripción

2-Amino-5-methoxybenzoic acid (AMBA) is a naturally occurring compound found in various plants and fungi, as well as in the human body. It is an important intermediate in the biosynthesis of many bioactive compounds and has been studied extensively for its potential as a therapeutic agent. It has been used in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease. AMBA has also been studied for its potential as a food preservative, an antioxidant, and a therapeutic agent.

Aplicaciones Científicas De Investigación

Síntesis de isoquinolinonaftiridinas

El ácido 2-amino-5-metoxibenzoico se utiliza en la síntesis de isoquinolinonaftiridinas . Estos compuestos son de interés debido a sus posibles propiedades farmacológicas, incluyendo actividades antiinflamatorias y anticancerígenas. El grupo metoxi en el ácido benzoico puede influir en las propiedades electrónicas de la molécula, lo cual es crucial para la actividad biológica de los compuestos finales.

Creación de quinazolinonas

Otra aplicación es en la creación de quinazolinonas . Las quinazolinonas son una clase de compuestos heterocíclicos que han llamado la atención por su potencial terapéutico, particularmente como agentes antimicrobianos y anticancerígenos. El grupo amino del ácido 2-amino-5-metoxibenzoico actúa como un punto crucial para las reacciones de ciclización que conducen a estructuras de quinazolinona.

Producción de imidazobenzodiazepinas

Este compuesto también se utiliza en la producción de imidazobenzodiazepinas . Estos son compuestos relacionados con las benzodiazepinas, una clase bien conocida de medicamentos utilizados principalmente por sus efectos ansiolíticos e hipnóticos. Las modificaciones estructurales introducidas mediante el uso de ácido 2-amino-5-metoxibenzoico podrían conducir a nuevos derivados con perfiles farmacológicos potencialmente mejorados.

Síntesis de piridoquinazolinonas

En el campo de la química medicinal, el ácido 2-amino-5-metoxibenzoico se aplica en la síntesis de piridoquinazolinonas . Estas moléculas se estudian por sus diversas actividades biológicas, que incluyen propiedades antivirales y anticancerígenas. La presencia del grupo metoxi puede aumentar la lipofilia de la molécula, ayudando en la permeabilidad de la membrana celular.

Desarrollo de hexahidrobenzo[c]acridinas policíclicas

El compuesto es fundamental en el desarrollo de hexahidrobenzo[c]acridinas policíclicas . Estos compuestos policíclicos son de interés debido a sus capacidades de unión al ADN, lo que los convierte en posibles candidatos para fármacos anticancerígenos. La síntesis implica múltiples pasos donde los grupos funcionales del ácido 2-amino-5-metoxibenzoico juegan un papel crítico en la formación de las estructuras complejas.

Síntesis de péptidos

El ácido 2-amino-5-metoxibenzoico encuentra su uso en la síntesis de péptidos . Puede incorporarse a los péptidos como un aminoácido modificado, que luego puede afectar las propiedades generales del péptido, como la estabilidad, la afinidad de unión y la actividad biológica. Esta aplicación es significativa en el desarrollo de péptidos terapéuticos.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of quinazolinone class of histamine h3 receptor inverse agonists . It is also used in the synthesis of Alogliptin, a selective inhibitor of the serine protease dipeptidyl peptidase IV .

Biochemical Pathways

Given its role in the synthesis of histamine h3 receptor inverse agonists and alogliptin, it may be involved in histamine signaling and glucose metabolism pathways .

Result of Action

Its role in the synthesis of certain compounds suggests it may contribute to the effects observed with these compounds, such as histamine h3 receptor inverse agonism and inhibition of dipeptidyl peptidase iv .

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules during its use as a reagent in the synthesis of complex molecules . The nature of these interactions is largely dependent on the specific synthesis process and the other compounds involved.

Cellular Effects

The cellular effects of 2-Amino-5-methoxybenzoic acid are not well-documented. Given its role in the synthesis of various complex molecules, it is likely that it influences cell function in some way. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of various complex molecules, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be dependent on the specific synthesis process and the other compounds involved.

Metabolic Pathways

Given its role in the synthesis of various complex molecules, it is likely that it interacts with various enzymes and cofactors .

Transport and Distribution

Given its role in the synthesis of various complex molecules, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in the synthesis of various complex molecules, it is likely that it is directed to specific compartments or organelles depending on the specific synthesis process and the other compounds involved .

Propiedades

IUPAC Name |

2-amino-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKSAURFQFUULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298930 | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-03-9 | |

| Record name | 6705-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

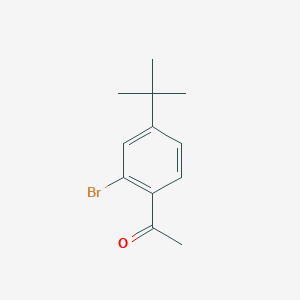

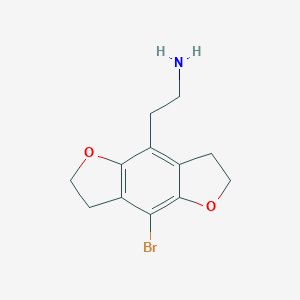

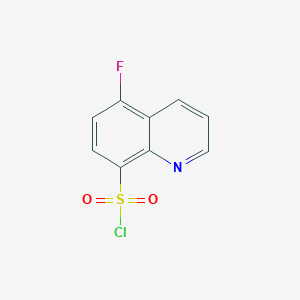

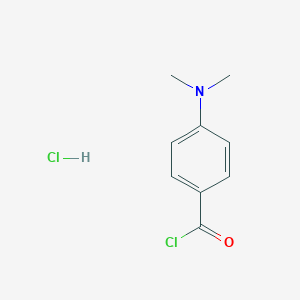

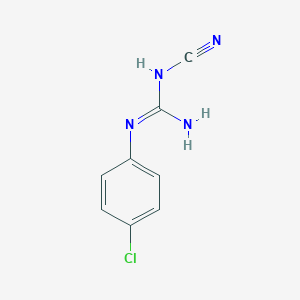

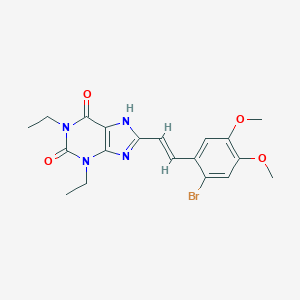

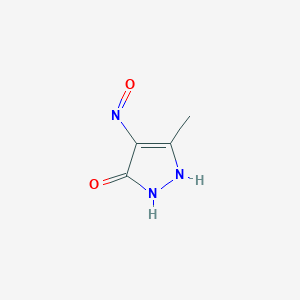

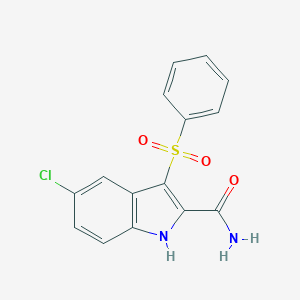

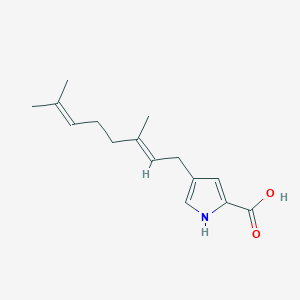

Synthesis routes and methods I

Procedure details

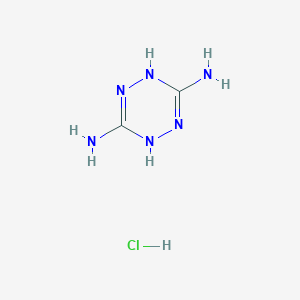

Synthesis routes and methods II

Procedure details

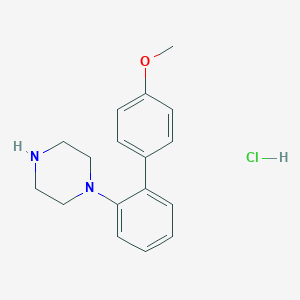

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

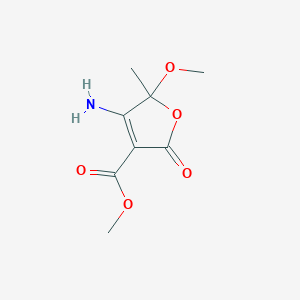

Feasible Synthetic Routes

Q1: What is the role of 2-amino-5-methoxybenzoic acid in neoglycoside synthesis?

A1: 2-amino-5-methoxybenzoic acid acts as a nucleophilic catalyst in the acid-catalyzed formation of MeON-neoglycosides []. This means it enhances the rate of the reaction between a sugar and a methanol (MeOH) molecule, leading to the formation of a neoglycoside. This catalytic activity significantly reduces reaction times compared to uncatalyzed reactions, improving the efficiency of neoglycoside synthesis.

Q2: How does the structure of 2-amino-5-methoxybenzoic acid contribute to its catalytic activity?

A2: While the provided research doesn't delve into the specific mechanism of catalysis, it highlights that aniline derivatives, like 2-amino-5-methoxybenzoic acid, possess this catalytic ability []. The presence of the amino group (-NH2) and the methoxy group (-OCH3) on the benzene ring likely plays a role in its interaction with the reactants, facilitating the formation of the neoglycoside product. Further investigation into the reaction mechanism would provide a more detailed understanding of the structure-activity relationship.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.